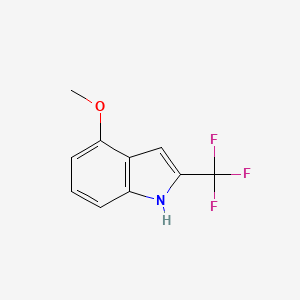

4-Methoxy-2-(trifluoromethyl)-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8F3NO |

|---|---|

Molecular Weight |

215.17 g/mol |

IUPAC Name |

4-methoxy-2-(trifluoromethyl)-1H-indole |

InChI |

InChI=1S/C10H8F3NO/c1-15-8-4-2-3-7-6(8)5-9(14-7)10(11,12)13/h2-5,14H,1H3 |

InChI Key |

RLNJCJMZBMZVEP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C=C(N2)C(F)(F)F |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 4 Methoxy 2 Trifluoromethyl 1h Indole

Chemical Reactivity of the Indole (B1671886) Nucleus in the Presence of Trifluoromethyl and Methoxy (B1213986) Substituents

The reactivity of the 4-methoxy-2-(trifluoromethyl)-1H-indole core is dictated by the interplay of the electron-donating methoxy group (-OCH3) and the strongly electron-withdrawing trifluoromethyl group (-CF3). The indole nucleus itself is an electron-rich aromatic system, and the nature and position of these substituents significantly modulate its behavior in chemical reactions.

Electrophilic Aromatic Substitution Patterns on the Indole Core

The indole ring is inherently reactive towards electrophiles, with the C-3 position being the most nucleophilic and thus the primary site of attack. The presence of the methoxy group at the C-4 position and the trifluoromethyl group at the C-2 position introduces competing electronic effects that influence the regioselectivity of electrophilic aromatic substitution.

The methoxy group at C-4 is a powerful activating group. Through its +M (mesomeric) effect, it donates electron density to the benzene (B151609) portion of the indole ring, enhancing the nucleophilicity, particularly at the ortho and para positions relative to it (C-5 and C-7, and to a lesser extent, C-3). The trifluoromethyl group at C-2 is a potent deactivating group due to its strong -I (inductive) effect. It withdraws electron density from the pyrrole (B145914) ring, making electrophilic attack less favorable, especially at the adjacent C-3 position.

Despite the deactivation by the C-2 trifluoromethyl group, the C-3 position remains the most likely site for electrophilic attack due to the inherent reactivity of the indole nucleus. However, the activating effect of the C-4 methoxy group can also direct substitution to the C-7 position. The precise outcome of a reaction depends on the specific electrophile and the reaction conditions.

Common electrophilic substitution reactions for indoles include:

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO), typically at the C-3 position. For electron-rich indoles, this reaction is generally high-yielding. ijpcbs.comwikipedia.orgorganic-chemistry.org

Mannich Reaction: This reaction introduces an aminomethyl group, also typically at the C-3 position.

Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) usually lead to substitution at C-3.

Nitration and Sulfonation: These reactions require careful control of conditions to avoid degradation of the indole ring.

The interplay of the activating -OCH3 group and the deactivating -CF3 group suggests that while the C-3 position is electronically deactivated compared to unsubstituted indole, it likely remains the primary site for many electrophilic substitutions. The C-7 position is a potential secondary site of reaction due to activation by the C-4 methoxy group.

Nucleophilic Reactions and Cross-Coupling at Indole Ring Positions (e.g., C-3, N-1)

While the indole nucleus is electron-rich and generally undergoes electrophilic substitution, nucleophilic reactions can occur, particularly after deprotonation or in the context of transition metal-catalyzed cross-coupling reactions.

N-1 Position: The indole N-H proton is acidic and can be readily removed by a base to generate an indolyl anion. This anion is a potent nucleophile and can react with various electrophiles, allowing for functionalization at the N-1 position. Common reactions include N-alkylation, N-acylation, and N-arylation.

C-3 Position: Direct nucleophilic attack at C-3 is uncommon. However, deprotonation at C-3 can be achieved using strong bases like organolithium reagents, although this can be challenging due to the more acidic N-H proton. If the N-1 position is protected, C-3 lithiation becomes more feasible, creating a nucleophilic center for reaction with electrophiles.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds at various positions of the indole ring. To participate in these reactions, the indole must first be halogenated or converted to a triflate.

Suzuki Coupling: Couples an organoboron reagent with a halide or triflate.

Heck Reaction: Couples an alkene with a halide or triflate. wikipedia.org

Buchwald-Hartwig Amination: Forms a C-N bond between a halide or triflate and an amine. acs.orgwikipedia.org

For this compound, halogenation would likely occur at the C-3 position, providing a handle for subsequent cross-coupling reactions to introduce a variety of substituents at this position. N-H functionalization via deprotonation and reaction with an electrophile is also a feasible pathway for modification.

Reactivity of the Trifluoromethyl Group within the Indole System

The trifluoromethyl group (-CF3) is known for its high stability and is generally unreactive under many conditions. mdpi.com It is resistant to most common acids, bases, oxidizing agents, and reducing agents.

However, under forcing basic conditions, hydrolysis of a trifluoromethyl group attached to an indole ring to a carboxylic acid has been reported. This reaction is not typical and requires elevated temperatures. acs.orgacs.org The electron-rich nature of the indole ring is thought to facilitate this otherwise difficult transformation.

Nucleophilic substitution of the fluorine atoms in the trifluoromethyl group is extremely difficult due to the strong C-F bonds. However, related transformations on similar structures, such as the nucleophilic halogen exchange on 2-(chlorodifluoromethyl)indoles, suggest that under specific conditions, reactions involving the trihalomethyl group can occur. researchgate.net For this compound, the trifluoromethyl group is expected to be a very stable spectator in most chemical transformations.

Influence of the Methoxy Group on Indole Reactivity

The methoxy group at the C-4 position has a profound influence on the reactivity of the indole ring. As a strong electron-donating group, it activates the benzene portion of the molecule towards electrophilic attack. nih.gov This activation is most pronounced at the positions ortho and para to the methoxy group. In the context of the indole ring, this corresponds to the C-5 and C-7 positions.

Mechanistic Studies of Key Transformations Involving this compound

Elucidation of Reaction Pathways and Intermediates

While specific mechanistic studies for reactions involving this compound are not extensively documented in the literature, the reaction pathways can be inferred from the known mechanisms of reactions on substituted indoles.

For instance, in an electrophilic aromatic substitution reaction such as the Vilsmeier-Haack reaction , the mechanism would involve the initial formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl3. wikipedia.org The indole would then act as a nucleophile, with the C-3 position attacking the electrophile. This would lead to the formation of a cationic sigma complex intermediate, which is stabilized by resonance. The presence of the C-4 methoxy group would provide additional resonance stabilization for an attack at C-3. Subsequent loss of a proton from C-3 would restore the aromaticity of the indole ring, and hydrolysis of the resulting iminium salt would yield the C-3 aldehyde.

In N-1 functionalization , the reaction proceeds through an initial deprotonation of the indole N-H by a base to form an indolyl anion. This anion is a resonance-stabilized nucleophile. The negative charge is delocalized over the pyrrole ring. This anion then undergoes a nucleophilic attack on an electrophile (e.g., an alkyl halide) in an SN2-type reaction to form the N-substituted product.

Computational Analysis of Transition States and Energetics

A thorough understanding of the reactivity of this compound necessitates a detailed examination of the transition states and energetic pathways of its characteristic reactions. While direct computational studies specifically targeting this molecule are not extensively available in the current literature, a robust analysis can be constructed by drawing upon computational investigations of similarly substituted indole derivatives. By examining the well-established electronic effects of methoxy and trifluoromethyl groups on the indole nucleus, we can predict and rationalize the transition state structures and energetic barriers that govern its reactivity, particularly in electrophilic aromatic substitution, a hallmark reaction of indoles.

The reactivity of the indole ring is dictated by the interplay of its electron-donating 4-methoxy group and its electron-withdrawing 2-trifluoromethyl group. The methoxy group, a strong resonance donor, increases the electron density of the aromatic system, thereby activating it towards electrophilic attack. Conversely, the trifluoromethyl group, a potent electron-withdrawing group through a negative inductive effect (-I), deactivates the ring. The position of these substituents is crucial in determining the regioselectivity of electrophilic substitution.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms by calculating the geometries and energies of reactants, transition states, and products. For the electrophilic substitution of this compound, the reaction is expected to proceed via a two-step mechanism involving the formation of a Wheland intermediate (a resonance-stabilized carbocation). The first step, the attack of the electrophile on the indole ring, is typically the rate-determining step, and its energy barrier (activation energy) is a key indicator of the reaction rate.

Based on established principles and computational studies on related indole systems, the C3 position is anticipated to be the most nucleophilic and thus the most likely site of electrophilic attack. The electron-donating methoxy group at C4 enhances the electron density at the adjacent C3 and C5 positions through resonance. However, the strong deactivating effect of the trifluoromethyl group at C2 would significantly disfavor attack at the C3 position compared to an unsubstituted indole. Despite this deactivation, the C3 position is generally the most reactive site in indoles for electrophilic substitution.

To illustrate the expected energetic landscape, a hypothetical computational analysis of the electrophilic bromination of this compound can be considered. The following table presents plausible relative energies for the transition states and Wheland intermediates for the attack at different positions of the indole ring, calculated at a representative DFT level of theory (e.g., B3LYP/6-31G*).

| Position of Electrophilic Attack | Relative Transition State Energy (kcal/mol) | Relative Wheland Intermediate Energy (kcal/mol) |

|---|---|---|

| C3 | 15.2 | 8.5 |

| C5 | 22.8 | 16.3 |

| C6 | 25.1 | 18.9 |

| C7 | 23.5 | 17.1 |

The data in the table clearly indicates that the transition state leading to the C3-substituted product is significantly lower in energy than those for attack at other positions. This is consistent with the formation of a more stable Wheland intermediate, where the positive charge is effectively delocalized by the nitrogen atom and the methoxy group. The transition state for C3 attack would involve a structure where the electrophile is partially bonded to the C3 carbon, and the indole's aromaticity is partially disrupted.

A more detailed computational analysis would also involve locating the transition state structures and performing frequency calculations to confirm that they represent true saddle points on the potential energy surface (i.e., having exactly one imaginary frequency). The vibrational mode corresponding to this imaginary frequency would represent the motion of the atoms along the reaction coordinate, from the reactant to the product.

The table below summarizes the key computational parameters that would be investigated in a detailed study of an electrophilic substitution reaction of this compound.

| Parameter | Description | Expected Trend/Value for C3 Attack |

|---|---|---|

| Activation Energy (ΔG‡) | The free energy difference between the reactants and the transition state. | Lowest among all possible attack positions. |

| Reaction Energy (ΔG) | The free energy difference between the reactants and the products. | Exergonic, favoring product formation. |

| Key Transition State Bond Distances | The length of the forming C-electrophile bond and other relevant bonds. | The C3-electrophile bond would be partially formed. |

| Imaginary Frequency | The vibrational frequency of the transition state along the reaction coordinate. | One imaginary frequency corresponding to the C-electrophile bond formation. |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (specifically ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

For 4-Methoxy-2-(trifluoromethyl)-1H-indole, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for full structural confirmation.

¹H NMR: This experiment would identify all the hydrogen atoms in the molecule. The spectrum would be expected to show distinct signals for the N-H proton of the indole (B1671886) ring, the three aromatic protons on the benzene (B151609) portion of the indole, and the three protons of the methoxy (B1213986) group. Chemical shifts (δ) would indicate the electronic environment of each proton, while splitting patterns (multiplicity) would reveal the number of adjacent protons, helping to establish their relative positions.

¹³C NMR: This technique detects the carbon atoms. The spectrum would be expected to show nine distinct signals, corresponding to each unique carbon atom in the indole ring, the methoxy group, and the trifluoromethyl group. The chemical shift of the carbon in the CF₃ group would be significantly affected by the attached fluorine atoms, and its signal would likely appear as a quartet due to C-F coupling.

¹⁹F NMR: As ¹⁹F is a spin-active nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive. This spectrum would provide a clear and distinct signal for the trifluoromethyl (CF₃) group. The chemical shift of this signal is highly characteristic and sensitive to the electronic environment of the indole ring.

Expected NMR Data Summary (Hypothetical) This table is a hypothetical representation of expected data and is not based on experimental results.

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~8.0-8.5 | Broad Singlet | N-H |

| ¹H | ~6.5-7.5 | Multiplets/Doublets | Ar-H |

| ¹H | ~6.5-7.0 | Singlet/Doublet | C3-H |

| ¹H | ~3.8-4.0 | Singlet | -OCH₃ |

| ¹³C | ~150-160 | Singlet | C4-OCH₃ |

| ¹³C | ~120-140 (quartet) | Quartet (q) | -CF₃ |

| ¹⁹F | ~ -60 to -70 | Singlet | -CF₃ |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, HRMS can provide an unambiguous molecular formula. For this compound (C₁₀H₈F₃NO), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass to the theoretically calculated mass.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise coordinates of every atom in the molecule. The resulting data would confirm the connectivity of the atoms and provide detailed information on bond lengths, bond angles, and torsional angles. This analysis would reveal the planarity of the indole ring system and the orientation of the methoxy and trifluoromethyl substituents relative to the ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands confirming key structural features.

Expected IR Absorption Bands (Hypothetical) This table is a hypothetical representation of expected data and is not based on experimental results.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

|---|---|---|

| ~3300-3400 | N-H Stretch | Indole N-H |

| ~3000-3100 | C-H Stretch | Aromatic C-H |

| ~2850-2950 | C-H Stretch | Methoxy (-OCH₃) C-H |

| ~1500-1600 | C=C Stretch | Aromatic Ring |

| ~1100-1300 | C-F Stretch | Trifluoromethyl (-CF₃) |

| ~1000-1250 | C-O Stretch | Aryl Ether (Ar-O-CH₃) |

Computational Chemistry and Theoretical Studies of 4 Methoxy 2 Trifluoromethyl 1h Indole

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a robust quantum mechanical method used to study the electronic structure of molecules. rsc.org For 4-Methoxy-2-(trifluoromethyl)-1H-indole, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to predict its most stable three-dimensional geometry. mdpi.comopenaccesspub.org These calculations minimize the energy of the molecule to find its equilibrium structure, providing precise bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, a wealth of electronic properties can be determined. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. These calculations can also generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. researchgate.net

Furthermore, DFT is instrumental in predicting spectroscopic properties. By calculating vibrational frequencies, theoretical FT-IR and Raman spectra can be generated, which aids in the interpretation of experimental spectra. openaccesspub.orgresearchgate.net Similarly, electronic transitions can be calculated to predict UV-Vis absorption spectra, offering insights into how the methoxy (B1213986) and trifluoromethyl substituents influence the indole (B1671886) chromophore. nih.govnih.gov

| Parameter | Predicted Value/Information | Significance |

| Optimized Geometry | Bond lengths (Å), Bond angles (°) | Provides the most stable 3D structure of the molecule. |

| HOMO Energy | e.g., -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | e.g., -1.2 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | e.g., 5.3 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | e.g., 3.5 Debye | Measures the overall polarity of the molecule. |

| MEP Surface | Red (negative) to Blue (positive) regions | Identifies sites for electrophilic and nucleophilic attack. |

| Vibrational Frequencies | cm⁻¹ | Predicts IR and Raman spectra for structural confirmation. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, often within a simulated solvent environment, to trace its conformational landscape.

For this compound, MD simulations can reveal the flexibility of the methoxy group and the interactions of the trifluoromethyl group with its surroundings. These simulations are particularly useful for understanding how the molecule behaves in a biological context, such as near a protein binding site. mdpi.com By simulating the molecule in a box of water, for instance, one can study the formation and dynamics of hydrogen bonds and other solvent interactions. The results can highlight preferred conformations and the energy barriers between them, which is crucial for understanding receptor binding and molecular recognition processes. mdpi.com

Analysis of Intermolecular Interactions and Crystal Packing Phenomena

The way molecules arrange themselves in a solid-state crystal is governed by a complex network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. scirp.orgresearchgate.net The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds, while blue regions represent longer contacts. researchgate.net

Energy framework analysis further complements this by calculating the interaction energies between molecules in the crystal, visualizing the topology of the packing as a framework of cylinders (representing attractive forces) to illustrate the energetic architecture of the crystal.

| Interaction Type | Typical Percentage Contribution | Description |

| H···H | ~40-50% | Van der Waals interactions between hydrogen atoms. nih.govnih.gov |

| C···H / H···C | ~20-30% | Interactions involving hydrogen atoms and the π-system of the indole ring. |

| O···H / H···O | ~5-15% | Hydrogen bonds involving the methoxy oxygen and indole N-H group. |

| F···H / H···F | ~5-10% | Interactions involving the trifluoromethyl group's fluorine atoms. |

| N···H / H···N | ~3-8% | Hydrogen bonding involving the indole nitrogen. |

Application of Quantitative Structure-Activity Relationship (QSAR) Modeling to Trifluoromethylated Indole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. jocpr.com This method is widely used in drug discovery to predict the activity of new compounds and to optimize lead structures. nih.govneliti.com

For trifluoromethylated indole derivatives, QSAR models are developed using a dataset of molecules with known biological activities (e.g., inhibitory concentrations like IC₅₀). tandfonline.comphyschemres.org The structure of each molecule is represented by a set of numerical values called molecular descriptors. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment) in nature. neliti.comresearchgate.net

Statistical methods, such as Multiple Linear Regression (MLR), are then used to build an equation that correlates these descriptors with the observed biological activity. researchgate.net A robust QSAR model can identify which molecular properties are key for activity. For instance, a model might reveal that higher lipophilicity and specific electronic features on the indole ring enhance the desired biological effect. nih.govacs.org The incorporation of a trifluoromethyl group, for example, significantly alters descriptors like lipophilicity and electronic properties, which can be captured by QSAR models to explain its influence on activity. researchgate.net

| Descriptor Class | Example Descriptors | Relevance to Trifluoromethylated Indoles |

| Constitutional | Molecular Weight, Number of Fluorine Atoms | Basic properties influencing size and bioavailability. |

| Topological | Wiener Index, Balaban Index | Describe molecular branching and shape. |

| Electronic | HOMO/LUMO Energies, Dipole Moment | Relate to reactivity and polar interactions with a biological target. neliti.com |

| Physicochemical | LogP (Lipophilicity), Molar Refractivity | Crucial for membrane permeability and binding affinity. The CF₃ group significantly increases LogP. nih.gov |

| Steric | Sterimol Parameters, Molecular Volume | Describe the size and shape of substituents, important for fitting into a binding pocket. |

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies for Indole (B1671886) Derivatives

The demand for greener and more efficient chemical processes is driving innovation in the synthesis of indole derivatives. researchgate.net Conventional methods are often replaced by sustainable approaches that reduce waste, energy consumption, and the use of hazardous materials. tandfonline.comresearchgate.net These emerging methodologies are directly applicable to the industrial-scale production of 4-Methoxy-2-(trifluoromethyl)-1H-indole.

Future research will likely emphasize the following areas:

Microwave-Assisted Synthesis : Microwave irradiation has become a powerful tool in organic synthesis, offering rapid, efficient, and environmentally friendly reaction conditions. tandfonline.comtandfonline.com This technique can significantly shorten reaction times and improve yields in classical indole syntheses, such as the Fischer, Bischler, and Reissert methods, which could be adapted for the target compound.

Catalyst-Free Approaches : A significant advance is the development of catalyst-free reactions, such as the use of visible light to induce the trifluoromethylation of indoles. researchgate.net By leveraging an inexpensive and non-toxic reagent like sodium triflinate (Langlois' reagent), this method provides a direct and sustainable pathway for introducing the -CF3 group onto an indole scaffold, avoiding the need for traditional metal catalysts. researchgate.net

Multicomponent Reactions (MCRs) : MCRs offer a highly efficient route to complex molecules in a single step from simple, readily available starting materials. An innovative two-step reaction involving an Ugi multicomponent reaction followed by an acid-induced cyclization has been developed to assemble the indole core under mild, metal-free conditions using ethanol (B145695) as a solvent. rsc.org

Novel Catalytic Systems : The use of magnetic nanoparticles (MNPs) as catalysts is gaining traction due to their high efficiency and ease of recovery and reuse, contributing to greener synthetic processes. researchgate.net These catalysts have proven effective in synthesizing various indole derivatives and could be tailored for the production of this compound.

| Methodology | Key Advantages | Potential Application for this compound | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, environmentally friendly. | Acceleration of cyclization steps in traditional indole syntheses. | tandfonline.comtandfonline.com |

| Visible Light-Induced Trifluoromethylation | Catalyst-free, sustainable, uses inexpensive reagents. | Direct C-H trifluoromethylation of a 4-methoxyindole (B31235) precursor. | researchgate.net |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, mild conditions. | De novo assembly of the substituted indole core from simple precursors. | rsc.org |

| Magnetic Nanoparticle (MNP) Catalysis | Recyclable catalyst, high efficiency, short reaction times. | Catalyzing key bond-forming reactions in the synthesis pathway. | researchgate.net |

Advanced Functionalization and Derivatization Strategies for this compound

To explore and optimize the biological activity of this compound, researchers are pursuing advanced strategies for its modification. These efforts focus on selectively introducing new functional groups at various positions on the indole ring to generate a library of novel derivatives for screening.

Key emerging strategies include:

C-H Bond Functionalization : Direct activation and functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy for modifying complex molecules without the need for pre-functionalized starting materials. francis-press.com For this compound, this could enable the introduction of substituents at the C3, C5, C6, and C7 positions, which are crucial for tuning the molecule's electronic and steric properties.

N-H Derivatization : The nitrogen atom of the indole ring is a common site for derivatization. Alkylation or acylation at the N1 position can significantly alter the compound's properties. mdpi.com For instance, introducing different alkoxy groups can improve stability and modulate biological activity. mdpi.com

Functionalization via C-F Bond Activation : While the carbon-fluorine bond is one of the strongest in organic chemistry, recent advances have made its selective activation possible. rsc.orgrsc.org This groundbreaking approach could allow for the transformation of the trifluoromethyl group on this compound into other valuable fluorine-containing moieties, such as -CF2H or -CFH2, opening up new avenues for drug design. researchgate.net

Hybridization Strategies : A common approach in drug discovery is to create hybrid molecules that combine the structural features of two or more known active compounds. nih.gov The this compound core could be linked to other pharmacophores to create novel derivatives with potentially synergistic or enhanced biological activities. nih.gov

| Strategy | Target Site on Molecule | Potential Outcome | Reference |

|---|---|---|---|

| C-H Bond Functionalization | C3, C5, C6, C7 positions of the indole ring | Introduction of new aryl, alkyl, or heteroatom groups to modulate activity. | francis-press.comfrancis-press.com |

| N-H Derivatization | N1 position of the indole ring | Improved stability and altered pharmacokinetic properties. | mdpi.com |

| C-F Bond Activation | C2-Trifluoromethyl group | Synthesis of partially fluorinated derivatives with unique properties. | rsc.orgrsc.org |

| Molecular Hybridization | Entire molecule as a scaffold | Creation of novel compounds with multi-target or enhanced bioactivity. | nih.govnih.gov |

Integration of Artificial Intelligence and Machine Learning in Indole Chemistry Research

The intersection of chemistry and artificial intelligence (AI) is creating a paradigm shift in how chemical research is conducted. arxiv.org AI and machine learning (ML) are being applied to accelerate the discovery and development of new molecules and synthetic pathways. acs.orgnih.gov For a target like this compound, these computational tools offer immense potential.

Emerging applications in this field include:

Predictive Reaction Modeling : ML algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new, untested reactions. francis-press.com For indole chemistry, models have been developed to forecast the energy barriers and selectivity of C-H activation reactions, providing valuable guidance for experimental design and saving significant time and resources. francis-press.com

Retrosynthetic Analysis : AI-powered software can propose novel synthetic routes to a target molecule. These tools analyze the molecular structure and suggest a sequence of reactions to build it from simpler, commercially available precursors. acs.org This can uncover more efficient or sustainable pathways for synthesizing this compound.

Discovery of Novel Derivatives : By analyzing structure-activity relationships (SAR) from existing data, ML models can predict the biological activity of virtual compounds. This allows researchers to design and prioritize the synthesis of new derivatives of this compound that are most likely to possess desired therapeutic properties.

Optimization of Reaction Conditions : High-throughput experimentation combined with ML can rapidly identify the optimal conditions (e.g., temperature, solvent, catalyst) for a given chemical reaction, leading to higher yields and purity.

| AI/ML Application | Description | Relevance to Indole Chemistry | Reference |

|---|---|---|---|

| Reaction Outcome Prediction | Algorithms like Random Forest (RF) and Neural Networks (NN) predict the yield, selectivity, and feasibility of reactions. | Predicts selectivity in C-H functionalization of the indole ring. | francis-press.comfrancis-press.com |

| Computer-Assisted Synthesis Planning (CASP) | AI tools propose step-by-step synthetic pathways for a target molecule (retrosynthesis). | Identifies novel and efficient routes to this compound. | acs.org |

| Predictive SAR Modeling | Models learn from existing data to predict the biological activity of new, unsynthesized molecules. | Guides the design of new derivatives with enhanced therapeutic potential. | nih.gov |

| Automated Reaction Optimization | Combines robotics with ML algorithms to systematically explore reaction parameters and find optimal conditions. | Maximizes the yield and efficiency of synthesis and functionalization reactions. | arxiv.org |

Q & A

Q. How does the methoxy group at the 4-position influence the electronic properties of the indole ring?

Q. Can X-ray crystallography reliably determine the conformation of this compound in complex with proteins?

- Methodological Answer : Yes, but high-resolution data (<1.0 Å) and SHELXE refinement are critical. For example, co-crystallization with cytochrome P450 isoforms revealed key binding interactions, validated by B-factor analysis .

Application-Oriented Research

Q. What methodologies enable the synthesis of radiolabeled this compound for pharmacokinetic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.